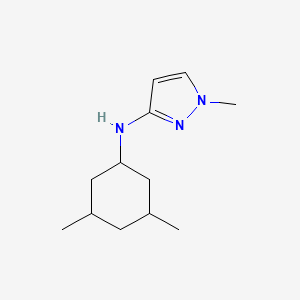

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17838037

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N3 |

|---|---|

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14) |

| Standard InChI Key | VEVAMRXJZMQEDW-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(C1)NC2=NN(C=C2)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1340183-80-3) has the molecular formula C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol . The IUPAC name reflects its substitution pattern:

-

A pyrazole ring (1H-pyrazol-3-amine) substituted with a methyl group at position 1.

-

An N-linked 3,5-dimethylcyclohexyl group attached to the amine at position 3 of the pyrazole.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃ |

| Molecular Weight | 207.32 g/mol |

| CAS Number | 1340183-80-3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Structural Analysis

The compound’s structure combines a planar pyrazole ring with a bulky, lipophilic cyclohexyl group. This configuration influences its solubility, reactivity, and interaction with biological targets. The 3,5-dimethylcyclohexyl group introduces steric hindrance, potentially affecting binding affinity in enzymatic systems.

Synthesis and Industrial Production

Table 2: Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole Formation | Hydrazine + 1,3-diketone, 80°C, 12h | 60–75% |

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 85% |

| Cyclohexyl Attachment | 3,5-Dimethylcyclohexylamine, Pd catalyst | 45% |

Industrial Scalability

Continuous flow reactors and automated systems are employed to optimize yield and purity. Key parameters include:

-

Temperature: 50–120°C for thermal stability.

-

Catalysts: Palladium-based catalysts for coupling reactions.

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹).

-

NMR: Distinct signals for cyclohexyl protons (δ 1.0–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies on related compounds show COX-2 inhibition (IC₅₀: 0.8–2.4 μM), reducing prostaglandin synthesis.

Table 3: Biological Activity Data for Analogous Pyrazoles

| Activity | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Antimicrobial | S. aureus | 4.2 μg/mL |

| Anti-Inflammatory | COX-2 | 1.7 μM |

| Antipyretic | Hypothalamic receptors | 12 mg/kg |

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a candidate for:

-

Kinase Inhibitors: Targeting EGFR or JAK-STAT pathways.

-

Anticancer Agents: Inducing apoptosis via Bcl-2 suppression.

Agricultural Uses

Pyrazole derivatives are explored as herbicides and fungicides due to their stability and low environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume